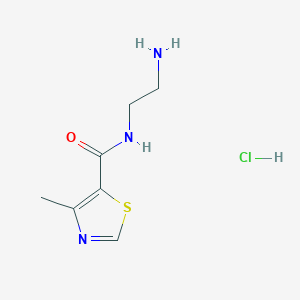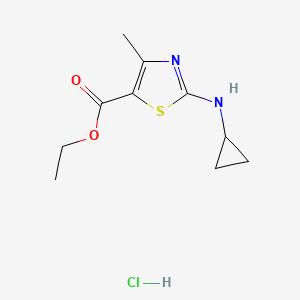
5,6-dimethyl-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole hydrochloride
Descripción general
Descripción
5,6-dimethyl-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole hydrochloride (5,6-DM-PP-1,3-BDH) is an important organic compound used in many scientific research applications. It is a colorless crystalline solid compound with a molecular weight of 254.77 g/mol and a melting point of 221-223°C. 5,6-DM-PP-1,3-BDH is a derivative of benzodiazepine and is used in a variety of scientific research applications, such as drug development, laboratory experiments, and as an intermediate in organic synthesis.
Aplicaciones Científicas De Investigación
Corrosion Inhibitors
Benzothiazole derivatives have been extensively studied for their corrosion inhibiting properties. For instance, certain benzothiazole compounds have demonstrated effective corrosion inhibition for carbon steel in acidic solutions, suggesting their utility in industrial processes where corrosion resistance is critical (Hu et al., 2016). These findings highlight the potential of structurally related compounds, such as the one , for applications in corrosion prevention.
Synthesis of Structurally Diverse Libraries
Research on the alkylation and ring closure reactions of certain hydrochloride compounds has generated a diverse array of chemical structures, indicating the versatility of these reactions in creating novel compounds for further chemical, biological, or pharmaceutical studies (Roman, 2013). This suggests that the compound could serve as a precursor in synthetic chemistry for developing new molecules with potential applications across various fields.
Antimicrobial and Anti-inflammatory Agents
Several studies have focused on the synthesis and evaluation of novel compounds derived from benzothiazole and benzimidazole for their antimicrobial and anti-inflammatory properties, pointing to their potential use in medical and pharmaceutical applications. For instance, benzothiazole derivatives have been prepared and evaluated for their antibacterial, antifungal, and anti-inflammatory activities (Kendre et al., 2015). This research avenue suggests that related compounds, including "5,6-dimethyl-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole hydrochloride," could be explored for similar biological activities.
Propiedades
IUPAC Name |
5,6-dimethyl-1-prop-2-ynylbenzimidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2.ClH/c1-4-5-14-8-13-11-6-9(2)10(3)7-12(11)14;/h1,6-8H,5H2,2-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOZYEROBWHJDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC#C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[3-(Aminomethyl)pentan-3-yl]-1,2-dichlorobenzene](/img/structure/B1522840.png)

![6-[4-(ethoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]pyridine-3-carboxylic acid](/img/structure/B1522843.png)

![2-{3-[(Dimethylamino)methyl]phenyl}ethan-1-amine dihydrochloride](/img/structure/B1522849.png)



![2-Amino-2-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride](/img/structure/B1522857.png)

![[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride](/img/structure/B1522860.png)

